

# Spectroscopic and Analytical Profile of Ethyl 2-amino-5-bromonicotinate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Ethyl 2-amino-5-bromonicotinate

Cat. No.: B040290

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This technical guide provides a detailed overview of the spectroscopic data for **Ethyl 2-amino-5-bromonicotinate**, a key intermediate in pharmaceutical and chemical synthesis. The intended audience for this document includes researchers, scientists, and professionals involved in drug development and chemical analysis. This guide presents nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy data in a structured format, details the experimental protocols for these analyses, and includes visualizations of the analytical workflow.

## Spectroscopic Data

The structural elucidation of **Ethyl 2-amino-5-bromonicotinate** is supported by data from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and IR spectroscopy. These data points are summarized below.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **Ethyl 2-amino-5-bromonicotinate**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
8.17	d	2.4	1H	H-6 (Pyridine)
7.98	d	2.4	1H	H-4 (Pyridine)
6.40	br s	-	2H	-NH <sub>2</sub>
4.24	q	7.2	2H	-OCH <sub>2</sub> CH <sub>3</sub>
1.26	t	7.2	3H	-OCH <sub>2</sub> CH <sub>3</sub>

Solvent: CDCl<sub>3</sub>

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **Ethyl 2-amino-5-bromonicotinate**

Chemical Shift (δ) ppm	Assignment
167.0	C=O (Ester)
158.5	C-2 (Pyridine)
149.0	C-6 (Pyridine)
141.0	C-4 (Pyridine)
110.5	C-3 (Pyridine)
107.0	C-5 (Pyridine)
61.0	-OCH <sub>2</sub> CH <sub>3</sub>
14.5	-OCH <sub>2</sub> CH <sub>3</sub>

Solvent: CDCl<sub>3</sub>

Table 3: IR Spectroscopic Data for **Ethyl 2-amino-5-bromonicotinate**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3414, 3308	Strong, Sharp	N-H Stretch (Amino group)
2931	Medium	C-H Stretch (Aliphatic)
1656	Strong	C=O Stretch (Ester)
1577, 1492, 1446	Medium	C=C Stretch (Aromatic ring)
1269	Strong	C-O Stretch (Ester)
633	Medium	C-Br Stretch

Sample State: KBr Pellet

## Experimental Protocols

The spectroscopic data presented were obtained using standard analytical techniques.

### 2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a Bruker 400 instrument operating at 400 MHz for <sup>1</sup>H and 100 MHz for <sup>13</sup>C nuclei.<sup>[1]</sup> Deuterated chloroform (CDCl<sub>3</sub>) was used as the solvent, and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For <sup>1</sup>H NMR, data are reported as follows: chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br s = broad singlet), coupling constants (J) in Hertz (Hz), and integration.

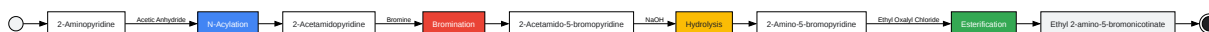
### 2.2 Infrared (IR) Spectroscopy

IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer. The sample was prepared as a potassium bromide (KBr) disc. The spectrum was recorded in the range of 4000-400 cm<sup>-1</sup>. Characteristic absorption bands are reported in wavenumbers (cm<sup>-1</sup>).

## Visualizations

### 3.1 Synthesis Workflow

The synthesis of substituted aminopyridines often involves a multi-step process. A general synthetic pathway for producing 2-amino-5-bromopyridine derivatives, which are precursors to the title compound, is outlined below.

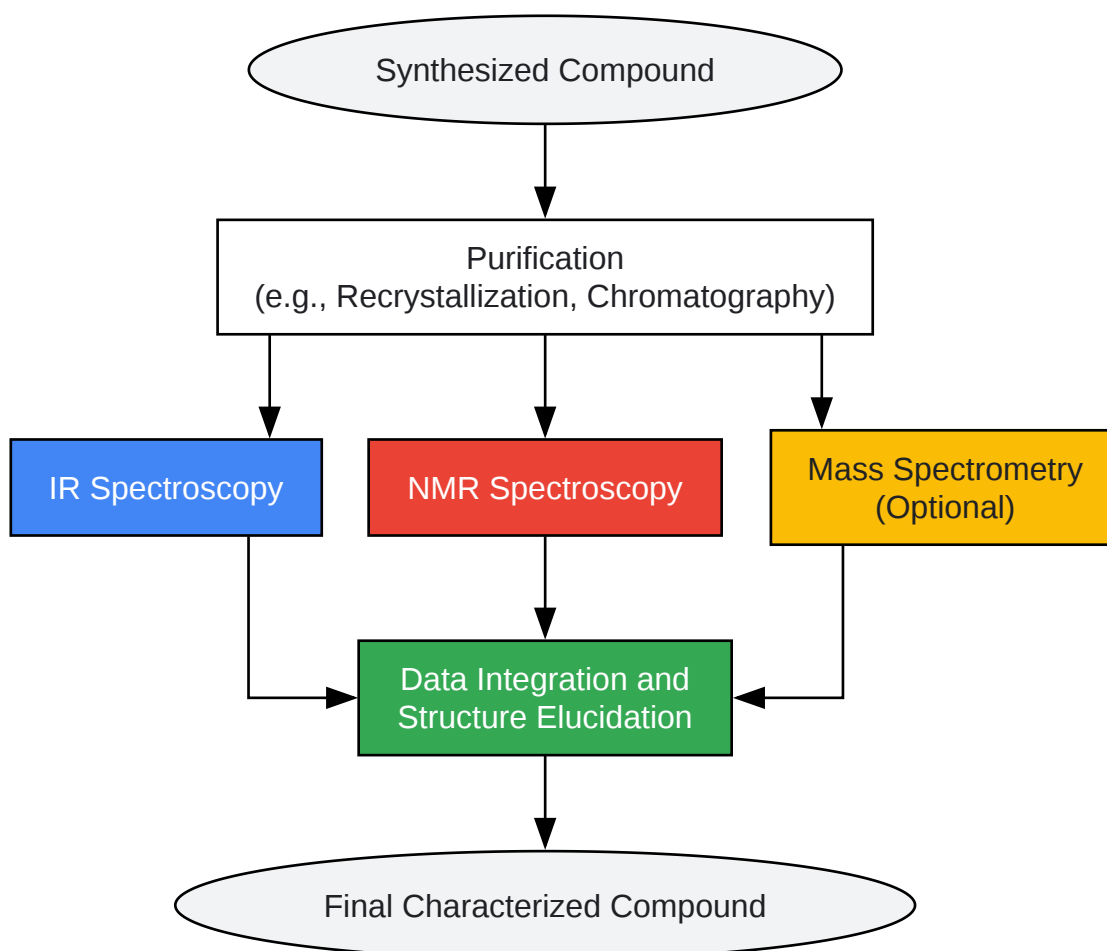


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A generalized synthetic pathway for **Ethyl 2-amino-5-bromonicotinate**.

### 3.2 Spectroscopic Analysis Workflow

The logical workflow for the spectroscopic analysis and characterization of a synthesized compound like **Ethyl 2-amino-5-bromonicotinate** is depicted below.



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A logical workflow for the spectroscopic analysis of a chemical compound.

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## References

- 1. rsc.org [rsc.org]
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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)